Uveal Melanoma Patent Inclusion: MCK137 Is Explicitly Claimed as Part of a Therapeutically Defined Benzothiazolyl-Urea Series
In US20240199562A1, 1-(3-chlorophenyl)-3-(6-methylbenzo[d]thiazol-2-yl)urea (MCK137) is listed within the preferred compound group alongside its regioisomer MCK136 (2-chlorophenyl) and the methyl-phenyl analog MCK138 (m-tolyl). The patent establishes a structure–activity landscape where the combination of a 3-chlorophenyl group on the urea nitrogen and a 6-methyl substituent on the benzothiazole core defines a specific chemical space claimed for treating primary and metastatic uveal melanoma [1]. While quantitative IC₅₀ values for MCK137 are not disclosed in the published application, the patent's in vitro efficacy data for structurally proximate analogs (e.g., MCK140 and MCK151 reducing uveal melanoma cell viability in a dose-dependent manner at 1–5 μM in XTT assays) provide a class-level benchmark for the chemotype's potency range [1].
| Evidence Dimension | Patent claim inclusion and therapeutic context |
|---|---|
| Target Compound Data | MCK137: 3-Cl-phenyl + 6-CH₃-benzothiazole urea |
| Comparator Or Baseline | MCK136: 2-Cl-phenyl + 6-CH₃-benzothiazole urea; MCK138: 3-CH₃-phenyl + 6-CH₃-benzothiazole urea |
| Quantified Difference | Not available (patent does not provide head-to-head IC₅₀ values for these three compounds); compounds are treated as distinct entities within the claim set |
| Conditions | Patent US20240199562A1; uveal melanoma indication (primary and metastatic); in vitro cell viability (XTT) data available for MCK140 and MCK151 at 1–5 μM as class-level reference |
Why This Matters
For procurement decisions in uveal melanoma research, MCK137 is the specifically claimed 3-chlorophenyl, 6-methyl-benzothiazole urea—researchers requiring this precise substitution pattern cannot substitute MCK136 or MCK138 without departing from the patent's defined chemical space.
- [1] Centre National de la Recherche Scientifique et al. (2024) 'Urea Derivatives for Treating Uveal Melanoma'. US Patent Application US20240199562A1. Compounds MCK136–MCK138 at lines 145–148; in vitro efficacy FIGS. 1–3. View Source
